molecular formula C11H12N2O2 B13015392 3-Ethoxy-1-methyl-1H-indazole-6-carbaldehyde

3-Ethoxy-1-methyl-1H-indazole-6-carbaldehyde

Cat. No.: B13015392
M. Wt: 204.22 g/mol
InChI Key: IULJUHNUFKTBIA-UHFFFAOYSA-N
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Description

3-Ethoxy-1-methyl-1H-indazole-6-carbaldehyde is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-methyl-1H-indazole-6-carbaldehyde typically involves the formation of the indazole ring followed by functionalization at specific positions. One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reactions and conditions, such as solvent-free reactions or the use of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-methyl-1H-indazole-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at specific positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Ethoxy-1-methyl-1H-indazole-6-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-methyl-1H-indazole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylindazole-3-carboxylic acid
  • Indazole-3-carboxylic acid
  • 3-Methyl-1H-indazole
  • 7-Hydroxygranisetron
  • Granisetron Hydrochloride

Uniqueness

3-Ethoxy-1-methyl-1H-indazole-6-carbaldehyde is unique due to its specific functional groups and structural configuration.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-ethoxy-1-methylindazole-6-carbaldehyde

InChI

InChI=1S/C11H12N2O2/c1-3-15-11-9-5-4-8(7-14)6-10(9)13(2)12-11/h4-7H,3H2,1-2H3

InChI Key

IULJUHNUFKTBIA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN(C2=C1C=CC(=C2)C=O)C

Origin of Product

United States

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